molecular formula C10H7BrClN B056307 2-(Bromomethyl)-7-chloroquinoline CAS No. 115104-25-1

2-(Bromomethyl)-7-chloroquinoline

Cat. No.: B056307
CAS No.: 115104-25-1
M. Wt: 256.52 g/mol
InChI Key: WJOPLBNTJYROCF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-7-chloroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both bromomethyl and chloro groups in the quinoline ring makes this compound a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-7-chloroquinoline typically involves the bromination of 7-chloroquinoline. One common method is to react 7-chloroquinoline with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-7-chloroquinoline undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: The chloro group can be reduced to form 7-methylquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic substitution: Products include azidoquinoline, thiocyanatoquinoline, and methoxyquinoline derivatives.

    Oxidation: Quinoline N-oxides.

    Reduction: 7-Methylquinoline derivatives.

Scientific Research Applications

2-(Bromomethyl)-7-chloroquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antimalarial activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-7-chloroquinoline involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The chloro group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-quinoline
  • 7-Chloroquinoline
  • 2-(Chloromethyl)-7-chloroquinoline

Uniqueness

2-(Bromomethyl)-7-chloroquinoline is unique due to the presence of both bromomethyl and chloro groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and enhances the compound’s potential as a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(bromomethyl)-7-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c11-6-9-4-2-7-1-3-8(12)5-10(7)13-9/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOPLBNTJYROCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437272
Record name 2-(BROMOMETHYL)-7-CHLOROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115104-25-1
Record name 2-(Bromomethyl)-7-chloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115104-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(BROMOMETHYL)-7-CHLOROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred suspension of N-bromosuccinimide (9.0 g), 7-chloroquinaldine (9.0 g), dibenzoylperoxide (0.5 g ) in CCl4 (200 ml) at 90° was illuminated with a 225W sunlamp for 6 hours. The suspension was cooled and passed through a plug of silica gel. The plug of silica gel was washed with 30% ether in hexane and the filtrate was evaporated. Flash chromatography of the residue using 30% ether in hexane afforded the title compound.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
225W
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred suspension of N-bromosuccinimide (9.0 g), 7-chloroquinaldine (9.0 g), dibenzoylperoxide (0.5 g) in CCl4 (200 ml) at 90° was illuminated with a 225 W sunlamp for 6 hours. The suspension was cooled and passed through a plug of silica gel. The plug of silica gel was washed with 30% ether in hexane and the filtrate was evaporated. Flash chromatography of the residue using 30% ether in hexane afforded the title compound.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A stirred suspension of 7-chloroquinaldine (18.0 g, 0.10 mol), N-bromosuccinimide (18.0 g, 0.10 mol), and benzoyl peroxide (1.0 g, 0.004 mol) in CCl4 (400 mL) is illuminated with a 300 W reflector bulb for 6 hours. The reaction mixture is cooled and filtered through a plug of silica using hexane:ethyl acetate (7:3). The yellow filtrate is concentrated to give a crude mixture of unreacted starting material together with the monobromo and less polar dibromo products. The crude material is purified by flash chromatography (preabsorbed on silica Merck 60 with methylene chloride and then eluted with hexane:ethyl acetate 95:5), to yield fairly pure title product as an off-white solid. (17.31 g, 48.9% yield based on recovered starting material, m.p. 111°-112° C.).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
monobromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
48.9%

Synthesis routes and methods IV

Procedure details

A solution of diisopropylamine (3.6 ml, 24.86 mmol) in dry tetrahydrofuran (25.0 ml) at -20° C. under nitrogen was treated with a 2.5 M solution of n-butyllithium in hexane (10.0 ml, 24.86 mmol). This lithium diisopropylamide solution was stirred below -10° C. for 30 min and 7-chloroquinaldine (4.0 g, 22.6 mmol) was added in portions. The resulting dark red solution was stirred at -10° C., increasing to 0° C. for 1 h, cooled to -30° C. and treated with chlorotrimethylsilane (4.4 ml, 33.92 mol) dropwise to return a golden yellow solution. After stirring below -20° C. for 2 h a solution of bromine (1.2 ml, 22.6 mmol) in tetrahydrofuran (25.0 ml) was added dropwise over a 30 min period maintaining an addition temperature of below -20° C. at all times. The mixture was stirred below -20° C. for 1 h, quenched with water (300 ml), extracted into ethyl acetate (3×100 ml), the combined organic extracts were washed with saturated ammonium chloride solution (2×200 ml), dried (Na2SO4) and evaporation of the solvent afforded a brown oily solid. Column chromatography (ethyl acetate-light petroleum (b.p. 40-60° C.), 1:4) gave the title compound (3.62 g, 76%) as a yellow solid. Crystallised from light petroleum (b.p. 40-60° C.) as white crystals, m.p. 108-112° C. (lit. m.p. 112° C. (dec.)). νmax (nujol)/cm-1 1593.5, 1559.5. δH (270 MHz) 4.68 (2H, s, CH2Br); 7.50 (1H, dd, 6-H, Jo =8.6, Jm =2.0 Hz); 7.56 (1H, d, 3-H, Jo =8.3 Hz); 7.74 (1H, d, 5-H, Jo =8.9 Hz); 8.06 (1H, d, 8-H, Jm =2.0 Hz); 8.14 (1H, d, 4-H, Jo =8.6 Hz). δc (67.8 MHz) 34.0 (CH2Br), 121.4 (3-C), 125.6 (4a-C), 135.9 (8a-C), 137.1 (4-C), 158.0 (2-C). Remaining signals fall in the narrow range 128.0-128.3 ppm.
Quantity
3.6 mL
Type
reactant
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solution
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10 mL
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4 g
Type
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4.4 mL
Type
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Reaction Step Four
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1.2 mL
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
76%

Synthesis routes and methods V

Procedure details

A solution of diisopropylamine (3.6 ml, 24.86 mmol) in dry tetrahydrofuran (25.0 ml) at -20° C. under nitrogen was treated with a 2.5M solution of n-butyllithium in hexane (10.0 ml, 24.86 mmol). This lithium diisopropylamide solution was stirred below -10° C. for 30 min and 7-chloroquinaldine (4.0 g, 22.6 mmol) was added in portions. The resulting dark red solution was stirred at -10° C., increasing to 0° C. for 1 h, cooled to -30° C. and treated with chlorotrimethylsilane (4.4 ml, 33.92 mol) dropwise to return a golden yellow solution. After stirring below -20° C. for 2 h a solution of bromine (1.2 ml, 22.6 mmol) in tetrahydrofuran (25.0 ml) was added dropwise over a 30 min period maintaining an addition temperature of below -20° C. at all times. The mixture was stirred below -20° C. for 1 h, quenched with water (300 ml), extracted into ethyl acetate (3×100 ml), the combined organic extracts were washed with saturated ammonium chloride solution (2×200 ml), dried (Na2SO4) and evaporation of the solvent afforded a brown oily solid. Column chromatography (ethyl acetate--light petroleum (b.p. 40°-60° C.), 1:4) gave the title compound (3.62 g, 76%) as a yellow solid. Crystallised from light petroleum (b.p. 40°-60° C.) as white crystals, m.p. 108°-112° C. (lit. m.p. 112° C. (dec.)). νmax (nujol)/cm-1 1593.5, 1559.5. δH (270 MHz) 4.68 (2H, s, CH2Br); 7.50 (1H, dd, 6-H, Jo =8.6, Jm =2.0 Hz); 7.56 (1H, d, 3-H, Jo =8.3 Hz); 7.74 (1H, d, 5-H, Jo =8.9 Hz); 8.06 (1H, d, 8-H, Jm =2.0 Hz); 8.14 (1H, d, 4-H, Jo =8.6 Hz). δC (67.8 MHz) 34.0 (CH2Br), 121.4 (3-C), 125.6 (4a-C), 135.9 (8a-C), 137.1 (4-C), 158.0 (2-C). Remaining signals fall in the narrow range 128.0-128.3 ppm.
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Name
light petroleum
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25 mL
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Type
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4 g
Type
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4.4 mL
Type
reactant
Reaction Step Five
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1.2 mL
Type
reactant
Reaction Step Six
Quantity
25 mL
Type
solvent
Reaction Step Six
Yield
76%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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